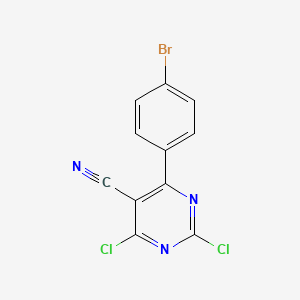

4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile

Description

4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile is a halogenated pyrimidine derivative characterized by a pyrimidine core substituted with a 4-bromophenyl group at position 4, chlorine atoms at positions 2 and 6, and a nitrile group at position 3. Its IUPAC name is 4-[(4-Bromophenyl)amino]-2,6-dichloropyrimidine-5-carbonitrile (CAS: 7150-32-5) .

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4BrCl2N3/c12-7-3-1-6(2-4-7)9-8(5-15)10(13)17-11(14)16-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNJAYRBQPYFDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NC(=N2)Cl)Cl)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2118429-55-1 | |

| Record name | 4-(4-bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form this compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

One of the primary applications of 4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile is in the development of anticancer agents. Research has indicated that derivatives of pyrimidine compounds exhibit potent activity against various cancer cell lines. For instance, modifications to the pyrimidine structure can enhance its selectivity and efficacy against specific tumors, making it a valuable scaffold in drug design .

Antiviral Properties

The compound has also been explored for its antiviral properties. Studies have shown that certain pyrimidine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development. This is particularly relevant in the context of emerging viral infections where novel therapeutic options are urgently needed .

Enzyme Inhibition

Another critical application lies in its ability to inhibit specific enzymes involved in disease pathways. For example, certain derivatives have been synthesized to target kinases and other enzymes implicated in cancer progression and inflammatory diseases, showcasing their potential as therapeutic agents .

Synthesis and Methodology

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include cyclization and halogenation processes. A notable method utilizes solid acid catalysts to simplify the synthesis while improving yield and purity . The following table summarizes key synthetic routes:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | p-Bromophenylacetic acid, Methanol | Reflux for 5 hours | 85.6 |

| Step 2 | Dimethyl carbonate, Sodium methoxide | Nitrogen atmosphere, 70-80°C for 8 hours | High |

| Step 3 | Chlorination | Controlled temperature | High |

Case Studies

Case Study 1: Anticancer Research

In a study published by Nasser et al., several pyrimidine derivatives were synthesized and tested for anticancer activity against breast cancer cell lines. The results indicated that compounds with the bromophenyl group exhibited significant cytotoxicity compared to standard treatments .

Case Study 2: Antiviral Screening

Another study focused on the antiviral potential of pyrimidine derivatives against influenza viruses. The synthesized compounds showed promising results in inhibiting viral replication in vitro, suggesting that further development could lead to effective antiviral therapies .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Triazole-Thione Derivatives ()

Compounds 19a , 20a , and 21a (CAS: 1349172-90-2, 1349172-92-4, 1349172-94-6) feature a triazole-thione core substituted with a 4-bromophenyl group, a 3-chlorophenyl group, and variable nitrogen-containing side chains (e.g., morpholine, piperazine). Key differences include:

Xanthene-Dithiolene Derivatives ()

Compound B1 (9-(4-(4-bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene) shares the 4-bromophenyl group but incorporates a xanthene-dithiolene core. Notable distinctions:

Chromene Derivatives ()

Compound 1L (2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile) contains a chromene core with a 3-bromophenyl group and nitrile substituent. Comparisons include:

- Positional Isomerism : The bromophenyl group is at position 3 in 1L vs. position 4 in the target compound, affecting steric and electronic interactions.

- Physical Properties : 1L has a melting point of 223–227°C and an IR peak for –CN at 2204 cm⁻¹ , providing benchmarks for nitrile-containing bromophenyl analogs.

Antiviral Agents ()

Ancriviroc (CAS: 370893-06-4), a bipiperidine derivative with a 4-bromophenyl group, is a CCR5 antagonist used in antiviral therapy. Contrasts with the target compound:

- Core Complexity: Ancriviroc’s larger, branched structure includes ethoxyimino and pyridinyl groups, enabling receptor binding.

- Biological Activity : Demonstrated antiviral efficacy , whereas the target compound’s bioactivity remains uncharacterized in the evidence.

Tabulated Comparative Analysis

Key Insights

- Structural Impact: The bromophenyl group is a common motif, but core heterocycles (pyrimidine vs.

- Functional Groups : Nitriles and halogens enhance stability and reactivity, while side chains (e.g., morpholine in 19a ) improve solubility.

- Data Gaps : Physicochemical data (e.g., solubility, stability) for the target compound are absent in the evidence, necessitating further experimental characterization.

Biological Activity

4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H5BrCl2N

- CAS Number : 146533-41-7

This compound features a pyrimidine ring substituted with bromine and chlorine atoms, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. In vitro studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that certain pyrimidine derivatives significantly inhibited the growth of A431 vulvar epidermal carcinoma cells, with IC50 values indicating potent activity against cell migration and invasion .

Anti-inflammatory Effects

Pyrimidine derivatives have been investigated for their anti-inflammatory properties. A review highlighted that several synthesized compounds showed significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for some derivatives ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, suggesting that this compound may also possess similar anti-inflammatory effects .

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance, it may modulate kinase activity or influence gene expression related to vascular tone and inflammation . The presence of halogen substituents (bromine and chlorine) can enhance interactions with biological targets, potentially leading to altered enzyme activity and signaling cascades.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic route includes:

- Formation of Intermediate : Starting from p-bromophenylacetic acid, the synthesis involves several steps including chlorination and the introduction of the pyrimidine ring.

- Final Product Isolation : The final product is purified through crystallization techniques to achieve high purity levels (up to 99% as indicated by HPLC) .

Research Findings and Case Studies

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the molecular structure, focusing on aromatic proton environments (e.g., bromophenyl and pyrimidine rings).

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C≡N stretch near 2220–2260 cm and C–Cl stretches at 550–750 cm) .

- Single-Crystal X-ray Diffraction (SC-XRD): Resolve the crystal structure using a Bruker Kappa APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refine with SHELXL-96. Key parameters include orthorhombic space group Pbca with unit cell dimensions a = 14.7393 Å, b = 10.7465 Å, c = 25.4251 Å, and V = 4027.23 Å .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Hazard Identification: Severe eye irritation and skin corrosion risks (GHS hazard codes H318, H314).

- Protective Measures: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.

- Emergency Protocols: For skin/eye exposure, rinse immediately with water for ≥15 minutes. Avoid inducing vomiting if ingested; seek medical assistance .

Q. How can researchers design a synthetic route for this compound, considering its halogenated pyrimidine core?

Answer:

- Stepwise Halogenation: Start with a pyrimidine precursor, introducing chlorine at positions 2 and 6 via electrophilic substitution (e.g., POCl/DMF).

- Suzuki Coupling: Attach the 4-bromophenyl group using palladium catalysts (e.g., Pd(PPh)) and a boronic acid derivative.

- Cyanation: Introduce the carbonitrile group at position 5 using CuCN or KCN under reflux conditions. Monitor purity via HPLC (>95% by GC) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond angles, thermal parameters) be resolved during structure refinement?

Answer:

- Refinement Software: Use SHELXL-97 with constraints for anisotropic displacement parameters (ADPs). For example, refine Br1 atom positions with U = 0.07539 Å and check for overfitting using R-factors (R < 0.05 for high-resolution data) .

- Validation Tools: Cross-validate with PLATON to detect missed symmetry or twinning. Analyze hydrogen-bonding networks (e.g., N14–H14···N17 interactions with D···A = 2.980 Å) .

Q. What strategies optimize the analysis of non-covalent interactions in the crystal lattice?

Answer:

Q. How should researchers address contradictory data in temperature-dependent crystallographic studies?

Answer:

- Thermal Ellipsoid Analysis: Compare ADPs across datasets. For example, Br1 in shows anisotropic displacement (U = 0.0741 vs. U = 0.0394), suggesting dynamic disorder at higher temperatures.

- Dynamic Scanning Calorimetry (DSC): Correlate phase transitions with lattice parameter changes.

- Low-Temperature Data Collection: Collect data at 100 K to minimize thermal motion artifacts .

Q. What computational methods complement experimental data for electronic structure analysis?

Answer:

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311G(d,p) level and calculate electrostatic potential maps to predict reactive sites.

- Molecular Electrostatic Potential (MEP): Identify electron-deficient regions (e.g., carbonitrile group) for nucleophilic attack.

- TD-DFT: Simulate UV-Vis spectra (λ ~270 nm for π→π* transitions) and compare with experimental data .

Q. How can polymorphism or solvate formation impact crystallization outcomes?

Answer:

- Solvent Screening: Test polar (ethanol, DMSO) vs. non-polar (hexane) solvents. Ethanol solvates (e.g., ) often form monoclinic P2/c crystals with Z = 4.

- Thermogravimetric Analysis (TGA): Detect solvent loss (e.g., ethanol at 80–120°C) to distinguish solvates from polymorphs.

- Powder XRD: Compare experimental patterns with Cambridge Structural Database (CSD) entries to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.